2-Phenoxy-1-piperazin-1-yl-ethanone

Description

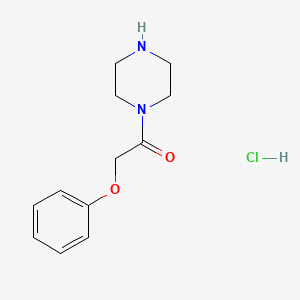

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-phenoxy-1-piperazin-1-ylethanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2.ClH/c15-12(14-8-6-13-7-9-14)10-16-11-4-2-1-3-5-11;/h1-5,13H,6-10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLPYGWDGTQZQKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)COC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Phenoxy 1 Piperazin 1 Yl Ethanone and Its Analogues

Established Synthetic Routes to the 2-Phenoxy-1-piperazin-1-yl-ethanone Core

The construction of the this compound scaffold generally relies on two key chemical processes: the formation of the phenoxyether linkage and the acylation of the piperazine (B1678402) nitrogen. These reactions can be performed in a stepwise manner, offering flexibility in the introduction of various substituents on both the phenoxy and piperazine moieties.

General Strategies for Phenoxyether Formation and Acylation Reactions

The formation of the phenoxyether bond is typically achieved through a nucleophilic substitution reaction. This often involves the reaction of a phenol (B47542) with a suitable electrophile, such as an α-halo-ester or α-halo-ketone, in the presence of a base. The basic conditions deprotonate the phenol, forming a more nucleophilic phenoxide ion that readily displaces the halide.

Acylation of the piperazine ring is a common method for introducing the ethanone (B97240) moiety. ambeed.com This can be accomplished by reacting piperazine or a substituted piperazine derivative with an acylating agent like an acyl halide or an acid anhydride. ambeed.com For instance, the reaction of piperazine with phenoxyacetyl chloride would directly yield 1,4-bis(phenoxyacetyl)piperazine. chemicalbook.com The reactivity of the two nitrogen atoms in piperazine allows for mono- or di-acylation, depending on the stoichiometry and reaction conditions.

The order of these two key steps can be varied. One approach involves first synthesizing a phenoxy-containing acylating agent, such as phenoxyacetic acid or its corresponding acyl chloride, and then reacting it with piperazine. Alternatively, a pre-formed piperazine-ethanone derivative can be reacted with a phenol to create the phenoxyether linkage.

Multi-step Reaction Sequences for Complex Analogues

The synthesis of more complex analogues of this compound often requires multi-step reaction sequences. researchgate.netnih.govresearchgate.netsyrris.jp These sequences allow for the introduction of a variety of substituents at different positions of the core structure, enabling the fine-tuning of the molecule's properties. For example, a multi-step synthesis could involve the initial preparation of a substituted phenol, which is then used to create a substituted phenoxyacetic acid. This intermediate can then be coupled with a specifically functionalized piperazine derivative to yield the final complex analogue. researchgate.net

These multi-step approaches provide the flexibility to build structurally diverse libraries of compounds. For instance, different aryl or alkyl groups can be introduced onto the piperazine ring, or various functional groups can be attached to the phenyl ring of the phenoxy moiety. nih.gov The development of efficient and modular multi-step syntheses is a key focus in the exploration of the chemical space around the this compound scaffold.

Precursor Chemistry and Intermediate Synthesis

The successful synthesis of this compound and its analogues is highly dependent on the efficient preparation of key precursors and intermediates. These include halogenated ethanone precursors, substituted phenoxy-containing intermediates, and derivatized piperazine ring systems.

Synthesis of Halogenated Ethanone Precursors (e.g., 2-Bromo-1-(4-methylpiperazin-1-yl)ethanone)

Halogenated ethanone precursors, such as 2-bromo-1-(4-methylpiperazin-1-yl)ethanone, are versatile intermediates in the synthesis of this compound analogues. carlroth.com These compounds are typically synthesized by the reaction of a piperazine derivative with a bromoacetyl halide, such as bromoacetyl bromide or bromoacetyl chloride. chemicalbook.com For example, the reaction of 4-methylpiperazine with bromoacetyl bromide results in the formation of 2-bromo-1-(4-methylpiperazin-1-yl)ethanone. This reaction is a nucleophilic acyl substitution where the secondary amine of the piperazine ring attacks the electrophilic carbonyl carbon of the bromoacetyl halide.

Another route to these precursors involves the α-bromination of a ketone. For instance, 1-(4-methylpiperazin-1-yl)ethanone can be brominated using bromine in a suitable solvent like chloroform (B151607) to yield the desired 2-bromo derivative. These halogenated ethanone precursors serve as key building blocks, allowing for subsequent reaction with various phenols to form the desired phenoxyether linkage.

A series of 1-substituted-1H-tetrazole-5-thiol building blocks have been successfully coupled with 2-bromo-1-(4-(substituted phenylsulfonyl)piperazin-1-yl)ethanone via S-alkylation. researchgate.net The synthesis of novel bis(thiazoles) has also been reported through the reaction of 2-bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone with thioamide derivatives. researchgate.net

Preparation of Substituted Phenoxy-containing Intermediates

The synthesis of substituted phenoxy-containing intermediates is crucial for introducing diversity into the phenoxy portion of the final molecule. These intermediates are typically prepared through various aromatic substitution reactions on phenol or its derivatives. youtube.comchadsprep.com For example, nitration, halogenation, or acylation of phenol can provide a range of substituted phenols that can then be used to generate the corresponding phenoxyacetic acids or other phenoxy-containing building blocks.

An efficient one-pot C-H activation/borylation/oxidation protocol has been described for the preparation of meta-substituted phenols bearing ortho-/para-directing groups, which are otherwise difficult to access. nih.gov Additionally, phenoxy ring-substituted isopropyl phenylcyanoacrylates have been synthesized via the piperidine-catalyzed Knoevenagel condensation of phenoxy ring-substituted benzaldehydes and isopropyl cyanoacetate. chemrxiv.org These methods provide access to a wide array of substituted phenoxy intermediates that can be incorporated into the this compound scaffold.

Derivatization of the Piperazine Ring System

The piperazine ring is a versatile scaffold that can be derivatized at one or both nitrogen atoms, allowing for the introduction of a wide range of functional groups. nih.govorganic-chemistry.orggoogle.comnsf.gov Common derivatization strategies include N-alkylation, N-arylation, and N-acylation.

N-alkylation can be achieved through nucleophilic substitution reactions with alkyl halides or reductive amination. nih.gov N-arylation is often accomplished using metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, or through nucleophilic aromatic substitution on electron-deficient arenes. nih.gov

Advanced Synthetic Techniques and Reaction Optimization

Modern synthetic approaches aim to enhance the yield, purity, and specific properties of the target molecule through catalysis, stereoselective methods, and careful optimization of reaction parameters.

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful tool for the formation of carbon-nitrogen (C-N) bonds, which are central to the synthesis of piperazine-containing compounds. organic-chemistry.orgnih.gov This reaction class enables the coupling of amines with aryl halides or triflates, offering a versatile method for constructing the N-arylpiperazine moiety found in many analogues of the target compound. organic-chemistry.orgnih.gov

The general mechanism for the Buchwald-Hartwig amination involves a catalytic cycle that begins with the oxidative addition of an aryl halide to a Pd(0) complex. Subsequent coordination of the amine (piperazine derivative) and deprotonation by a base leads to a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst. masterorganicchemistry.com The choice of ligand is crucial for the efficiency of the catalytic cycle, with bulky, electron-rich phosphine (B1218219) ligands being commonly employed. organic-chemistry.org

For the synthesis of precursors to this compound, a palladium catalyst could be used to couple piperazine with a substituted aryl halide. Subsequent acylation with phenoxyacetyl chloride would yield the final product. Alternatively, a pre-formed N-arylpiperazine could be acylated. The use of palladium catalysis allows for the construction of a diverse library of analogues with various substituents on the aromatic rings, which would be challenging to achieve through classical methods. researchgate.net

Table 1: Key Components in Palladium-Catalyzed C-N Coupling

| Component | Role in Reaction | Common Examples |

| Palladium Precatalyst | Source of active Pd(0) catalyst | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | Stabilizes Pd complex, facilitates catalytic cycle | BINAP, dppf, Buchwald's biaryl phosphine ligands |

| Base | Deprotonates the amine | NaOt-Bu, K₂CO₃, Cs₂CO₃ |

| Substrates | Aryl halide/triflate and an amine | Aryl bromides, aryl chlorides, piperazine |

While this compound itself is achiral, the introduction of substituents on the piperazine or phenoxyacetyl moiety can create chiral centers. The synthesis of single enantiomers is often crucial for pharmacological applications. Biocatalytic methods, particularly those employing enzymes like lipases, offer a green and highly selective approach to obtain enantiomerically pure compounds. researchgate.net

Lipases are widely used for the kinetic resolution of racemic mixtures. libretexts.org In a typical kinetic resolution, the enzyme selectively catalyzes a reaction (e.g., hydrolysis or transesterification) on one enantiomer of a racemic substrate, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers. For example, a racemic alcohol can be acylated by a lipase (B570770), with one enantiomer being converted to an ester at a much faster rate than the other. nih.gov

This principle can be applied to the synthesis of chiral analogues of this compound. For instance, if a chiral alcohol is part of the phenoxyacetyl group, a lipase could be used to selectively acylate a racemic alcohol precursor, or to selectively hydrolyze a racemic ester derivative. Lipases from Candida antarctica (CAL-B) and Pseudomonas cepacia are commonly used for these transformations due to their broad substrate scope and high enantioselectivity. nih.gov The enantiomeric excess (ee) of the products can often exceed 99%. libretexts.org

Table 2: Examples of Lipase-Catalyzed Reactions for Chiral Synthesis

| Enzyme | Reaction Type | Substrate Class | Potential Application |

| Candida antarctica Lipase B (CAL-B) | Transesterification | Racemic alcohols | Synthesis of chiral phenoxy-alcohols |

| Pseudomonas cepacia Lipase (PCL) | Hydrolysis | Racemic esters | Resolution of chiral ester precursors |

| Penicillium roqueforti Lipase | Esterification | Racemic acids | Resolution of chiral carboxylic acids |

The optimization of reaction conditions is critical to maximize the yield and purity of this compound while minimizing the formation of byproducts. Key parameters include the choice of solvent, reaction temperature, molar ratio of reactants, and reaction time.

The synthesis typically involves the acylation of piperazine with phenoxyacetyl chloride or a related derivative. A significant challenge in this reaction is the potential for double acylation of the piperazine ring, leading to the formation of 1,4-bis(phenoxyacetyl)piperazine. To control this, the molar ratio of the reactants is crucial. Using an excess of piperazine relative to the acylating agent can significantly favor the formation of the desired mono-acylated product. nih.gov

The choice of solvent can influence the solubility of reactants and the reaction rate. Dichloromethane (DCM) is a common solvent for such acylations. nih.gov The reaction temperature also plays a vital role. While higher temperatures can increase the reaction rate, they may also promote the formation of byproducts. The reaction is often carried out at room temperature or below to enhance selectivity. nih.gov

Table 3: Optimization Parameters for Piperazine Acylation

| Parameter | Effect on Reaction | Typical Optimized Condition |

| Molar Ratio (Piperazine:Acylating Agent) | Controls mono- vs. di-acylation | Excess piperazine (e.g., 2:1 or higher) nih.gov |

| Solvent | Affects solubility and reaction rate | Dichloromethane (DCM), Tetrahydrofuran (THF) |

| Temperature | Influences reaction rate and selectivity | 0 °C to room temperature |

| Reaction Time | Determines the extent of conversion | Monitored by TLC or HPLC until completion |

| Base | Neutralizes HCl byproduct (if starting from piperazine dihydrochloride) | Triethylamine (TEA), K₂CO₃ |

Chemical Transformations and Derivatization Strategies

Once synthesized, this compound can serve as a scaffold for further chemical modifications. These transformations can be used to create a library of related compounds with potentially different properties.

The this compound molecule contains several functional groups that can undergo oxidation or reduction. The piperazine ring, in particular, can be susceptible to oxidation. The oxidation of piperazine can be catalyzed by metal ions and can lead to ring-opening or the formation of various degradation products. researchgate.netresearchgate.net Under controlled conditions using specific oxidizing agents, the secondary amine of the piperazine ring could potentially be oxidized to a nitroxide or other oxidized species.

The amide carbonyl group is generally resistant to reduction but can be reduced to an amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgmasterorganicchemistry.com This reaction would convert this compound into 1-(2-phenoxyethyl)piperazine, transforming the ethanone linker into an ethylene (B1197577) linker. This transformation significantly alters the structure and properties of the molecule, providing a pathway to a different class of derivatives. Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are typically not strong enough to reduce amides. libretexts.org

Table 4: Potential Oxidation and Reduction Products

| Reaction Type | Reagent | Functional Group Targeted | Potential Product |

| Reduction | LiAlH₄ | Amide carbonyl | 1-(2-Phenoxyethyl)piperazine |

| Oxidation | Strong Oxidants | Piperazine ring | Ring-opened products, N-oxides |

The structure of this compound offers two main sites for nucleophilic substitution reactions: the secondary amine of the piperazine ring and the phenoxy group.

The secondary amine in the piperazine ring is nucleophilic and can readily undergo reactions such as N-alkylation, N-arylation, or N-acylation. For example, reacting this compound with an alkyl halide in the presence of a base would lead to the corresponding N-alkylated derivative. This provides a straightforward method for introducing a wide variety of substituents at the N-4 position of the piperazine ring.

The phenoxy group can potentially undergo nucleophilic aromatic substitution (SₙAr), where the phenoxy moiety is displaced by a strong nucleophile. masterorganicchemistry.comyoutube.comnih.gov However, for SₙAr to occur, the aromatic ring typically needs to be activated by the presence of strong electron-withdrawing groups (e.g., nitro groups) at the ortho and/or para positions relative to the leaving group (the ether linkage). masterorganicchemistry.com Without such activating groups, the phenoxy ring is generally unreactive towards nucleophilic attack. If an activated aryl group were present, a nucleophile could displace the piperazinyl-ethanone moiety.

Functionalization of Aromatic Rings (e.g., Halogenation, nitration, sulfonation)

The phenoxy group in this compound is an activated aromatic system amenable to electrophilic aromatic substitution. The ether oxygen atom is an ortho-, para-directing group due to its ability to donate a lone pair of electrons, thereby stabilizing the intermediate carbocation (the arenium ion or sigma complex) formed during the reaction. uci.edumsu.edu This directing effect means that incoming electrophiles will preferentially add to the positions ortho and para to the ether linkage. The general mechanism involves the attack of the electron-rich aromatic ring on a potent electrophile (E+), followed by the loss of a proton to restore aromaticity. uci.edumsu.eduminia.edu.eg

Halogenation: The introduction of halogen atoms (F, Cl, Br, I) onto the aromatic ring can significantly alter the electronic and lipophilic properties of the molecule. For instance, the synthesis of a fluorinated analogue, 1-(4-(4-(2-fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([¹⁸F]FEt-PPZ), highlights a method for introducing a fluoroethoxy group onto the phenol precursor prior to its coupling with the piperazine moiety. rsc.org Generally, direct halogenation of a benzene (B151609) ring requires a Lewis acid catalyst, such as FeCl₃ or FeBr₃, to polarize the halogen molecule (e.g., Cl₂ or Br₂) and generate a sufficiently strong electrophile. uci.eduyoutube.com

Nitration: The introduction of a nitro group (–NO₂) is a fundamental electrophilic aromatic substitution reaction. This is typically achieved by using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺). minia.edu.egmasterorganicchemistry.com The reaction with a phenoxy-piperazine derivative would yield ortho- and para-nitro substituted products. While direct nitration of the parent compound is not extensively documented, modern and milder methods using reagents like 5-methyl-1,3-dinitro-1H-pyrazole have been developed for the controllable nitration of a wide range of (hetero)arenes, including complex, biorelevant molecules. nih.gov The synthesis of various nitro-aryl piperazine derivatives, such as those incorporating a 4-nitroimidazole (B12731) moiety, further demonstrates the feasibility of incorporating nitro groups into these scaffolds. nih.gov

Sulfonation: Sulfonation involves the introduction of a sulfonic acid group (–SO₃H) onto the aromatic ring. This reaction is typically performed using fuming sulfuric acid (H₂SO₄ containing dissolved SO₃). masterorganicchemistry.comwikipedia.org Sulfur trioxide (SO₃) is a powerful electrophile that reacts with the aromatic ring. youtube.com Unlike many other electrophilic aromatic substitutions, sulfonation is a reversible process. wikipedia.org The synthesis and study of aryl sulfonyl piperazine derivatives are reported in the literature, where the sulfonyl group is attached to an aryl ring, which is in turn linked to the piperazine nitrogen. jddtonline.inforesearchgate.net Furthermore, piperazine sulfonamide analogues have been synthesized and evaluated for biological activity, showcasing the successful incorporation of the sulfonyl functional group into piperazine-containing structures. nih.gov

Table 1: Electrophilic Aromatic Substitution Reactions

| Reaction Type | Reagents | Electrophile | Typical Products |

|---|---|---|---|

| Halogenation | Br₂, FeBr₃ | Br⁺ | Ortho/Para-brominated phenoxy derivatives |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | Ortho/Para-nitrated phenoxy derivatives |

| Sulfonation | SO₃, H₂SO₄ | SO₃ | Ortho/Para-sulfonated phenoxy derivatives |

Mannich Reactions for Novel Piperazine-containing Derivatives

The Mannich reaction is a versatile three-component condensation reaction that involves an active hydrogen-containing compound (such as a ketone), an amine (in this case, a piperazine derivative), and a non-enolizable aldehyde, typically formaldehyde (B43269). jddtonline.info This reaction is a powerful tool for carbon-carbon bond formation and for introducing an aminomethyl group into a molecule. jddtonline.info It has been widely employed to synthesize novel piperazine-containing derivatives, often referred to as Mannich bases.

Research has shown the synthesis of new Mannich bases by reacting various N-monosubstituted piperazines with ketones like 3,4,5-trimethoxybenzalacetone in the presence of formaldehyde. nih.gov In one study, a series of novel Mannich bases were prepared by reacting 4-(3-chlorophenyl)-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with different piperazine derivatives and formaldehyde in ethanol. jddtonline.info This approach highlights the use of a heterocyclic compound with an active N-H proton as the substrate for aminomethylation.

The reaction is valuable because it allows for the introduction of a piperazine moiety, which can enhance the hydrophilic properties of a molecule and increase its affinity for biological targets. jddtonline.info For example, novel N4-piperazinyl derivatives of the antibiotic ciprofloxacin (B1669076) have been synthesized via a Mannich reaction with various phenolic compounds and paraformaldehyde. rsc.org Another study reports the synthesis of mono-Mannich bases from N-Boc-piperazine, an aniline (B41778) derivative, and formalin, followed by deprotection of the Boc group. minia.edu.eg

The general mechanism involves the formation of an electrophilic iminium ion from the reaction of the piperazine and formaldehyde. This iminium ion is then attacked by the enol form of the active hydrogen compound (e.g., a ketone), leading to the final Mannich base. The versatility of the substrates allows for the creation of a diverse library of compounds for further investigation. jddtonline.inforesearchgate.net

Table 2: Examples of Mannich Reactions for Piperazine Derivatives

| Active H Compound | Piperazine Derivative | Aldehyde | Product Type | Reference |

|---|---|---|---|---|

| 3,4,5-Trimethoxybenzalacetone | N-monosubstituted piperazines | Formaldehyde | β-Amino-ketone | nih.gov |

| 4,5-Disubstituted-1,2,4-triazole-3-thione | Various piperazine derivatives | Formaldehyde | N-Aminomethylated triazole | jddtonline.info |

| Aniline (forms enamine in situ) | N-Boc-piperazine | Formalin | N-((piperazin-1-yl)methyl)benzenamine | minia.edu.eg |

| Various Phenolic Compounds | Ciprofloxacin | Paraformaldehyde | N4-Aminomethylated ciprofloxacin | rsc.org |

Advanced Spectroscopic and Structural Characterization of 2 Phenoxy 1 Piperazin 1 Yl Ethanone Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For derivatives of 2-Phenoxy-1-piperazin-1-yl-ethanone, various NMR experiments are employed to determine the precise connectivity and chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

¹H NMR spectroscopy is fundamental to the structural analysis of this compound derivatives, offering insights into the number of different types of protons and their neighboring environments. The chemical shifts (δ) in the ¹H NMR spectrum are indicative of the electronic environment of the protons.

In a typical ¹H NMR spectrum of a this compound derivative, distinct signals would be expected for the protons of the phenoxy, piperazine (B1678402), and acetyl moieties. Due to the restricted rotation around the amide bond (C-N), the piperazine protons often appear as complex multiplets or even separate signals for the axial and equatorial protons, especially at lower temperatures. rsc.orgrsc.orgrsc.org The protons on the piperazine ring adjacent to the carbonyl group are typically deshielded and appear at a lower field compared to those further away.

Expected ¹H NMR Chemical Shift Ranges for this compound Derivatives:

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic (Phenoxy group) | 6.8 - 7.4 | Multiplet |

| Methylene (B1212753) (O-CH₂) | ~4.7 | Singlet |

| Piperazine (N-CH₂) adjacent to C=O | 3.5 - 3.8 | Multiplet/Broad |

| Piperazine (N-CH₂) distal to C=O | 2.8 - 3.2 | Multiplet/Broad |

| Piperazine (NH) | Variable (Broad singlet) | Broad Singlet |

Note: The chemical shifts are approximate and can be influenced by the solvent and the presence of substituents.

The integration of the signals provides the ratio of the number of protons of each type, confirming the structural assignments.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon backbone of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal.

In the ¹³C NMR spectrum of a this compound derivative, the carbonyl carbon of the ethanone (B97240) group is characteristically found at a very low field (downfield). The aromatic carbons of the phenoxy group exhibit signals in the aromatic region, with the carbon attached to the oxygen appearing at a lower field than the others. The carbons of the piperazine ring typically resonate in the range of 40-50 ppm. Similar to the proton signals, the piperazine carbons may show distinct signals due to the restricted amide bond rotation. rsc.orgrsc.org

Expected ¹³C NMR Chemical Shift Ranges for this compound Derivatives:

| Carbon Type | Expected Chemical Shift (ppm) |

| Carbonyl (C=O) | 168 - 172 |

| Aromatic (C-O) | 155 - 160 |

| Aromatic (C-H) | 115 - 130 |

| Methylene (O-CH₂) | 65 - 70 |

| Piperazine (N-CH₂) adjacent to C=O | ~45 |

| Piperazine (N-CH₂) distal to C=O | ~40 |

Note: The chemical shifts are approximate and can be influenced by the solvent and the presence of substituents.

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) for Phosphorous-containing Analogues

For analogues of this compound that incorporate a phosphorus atom, for instance, in a phosphonate (B1237965) or phosphinamide functionality attached to the piperazine nitrogen, ³¹P NMR spectroscopy is an invaluable tool. The chemical shift range in ³¹P NMR is very wide, making it highly sensitive to the coordination number and electronic environment of the phosphorus atom.

The analysis of phosphorus-containing compounds by ³¹P NMR provides direct information about the phosphorus center. For example, a phosphonate derivative would show a characteristic signal in the range of approximately 0 to +30 ppm. The coupling between phosphorus and adjacent protons (¹H-³¹P coupling) can provide further structural information and can be observed in both the ¹H and ³¹P NMR spectra.

Two-dimensional NMR Techniques for Connectivity Assignments

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are crucial for unambiguously assigning the ¹H and ¹³C NMR signals and establishing the connectivity of atoms within the molecule.

¹H-¹H COSY: This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For a this compound derivative, COSY would be used to trace the connectivity within the piperazine ring and to confirm the assignments of the aromatic protons. rsc.org

HSQC: This experiment shows correlations between protons and the carbon atoms to which they are directly attached. HSQC is essential for assigning the signals of the methylene and methine carbons in the ¹³C NMR spectrum by correlating them to their corresponding proton signals in the ¹H NMR spectrum. rsc.orgrsc.org

Mass Spectrometry (MS) Techniques

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a key technique for determining the precise molecular formula of a compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion to a high degree of accuracy (typically to four or five decimal places), the elemental composition can be deduced.

For this compound (C₁₂H₁₆N₂O₂), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally determined value. A close match between the calculated and observed masses confirms the molecular formula.

Expected HRMS Data for this compound:

| Ion | Calculated Exact Mass |

| [M+H]⁺ | 221.1285 |

The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways for N-acylpiperazine derivatives involve the cleavage of the piperazine ring and the loss of the acyl group. researchgate.net The identification of these characteristic fragment ions can further corroborate the proposed structure.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Confirmation

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight of polar molecules like piperazine derivatives. It provides precise mass-to-charge ratio (m/z) data, which is essential for confirming the molecular formula of a synthesized compound. In ESI-MS analysis, the molecule is typically protonated to form a pseudomolecular ion [M+H]⁺.

For instance, in the characterization of related piperazine derivatives, ESI-MS is routinely used to confirm their successful synthesis. The observed m/z value is compared against the calculated theoretical value for the expected chemical structure. A close match between the found and calculated m/z values provides strong evidence for the compound's identity.

Table 1: ESI-MS Data for a Representative Piperazine Derivative

| Compound | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference |

|---|

This technique's high sensitivity and accuracy make it an indispensable tool in the initial characterization of novel this compound derivatives.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment and Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. researchgate.net This hybrid technique is exceptionally powerful for assessing the purity of a sample and analyzing complex mixtures. researchgate.netsemanticscholar.org For piperazine derivatives, LC-MS methods are developed to separate the target compound from any starting materials, by-products, or impurities. semanticscholar.org

The liquid chromatography component separates the mixture based on the analytes' differential interactions with the stationary and mobile phases. The mass spectrometer then detects and identifies the separated components based on their mass-to-charge ratios. This allows for both qualitative and quantitative analysis. semanticscholar.org Validated LC-MS/MS methods for piperazine derivatives demonstrate high selectivity and sensitivity, with defined limits of detection (LOD) and quantification (LOQ). nih.govmerckmillipore.com Such methods are crucial for ensuring the purity of synthesized compounds and for studying their metabolic fate. semanticscholar.orgnih.gov

Table 2: Typical Validation Parameters for LC-MS/MS Analysis of Piperazine Derivatives

| Parameter | Typical Range | Significance | Reference |

|---|---|---|---|

| Linearity | 0.2-200 ng/mL | Defines the concentration range for accurate quantification. | nih.govmerckmillipore.com |

| Limit of Detection (LOD) | 0.025-0.1 ng/mL | The lowest concentration of analyte that can be reliably detected. | nih.govmerckmillipore.com |

| Limit of Quantification (LOQ) | 0.2-0.5 ng/mL | The lowest concentration of analyte that can be accurately quantified. | nih.govmerckmillipore.com |

| Accuracy (% of Target) | 80.2-106.5% | Measures the closeness of the measured value to the true value. | nih.govmerckmillipore.com |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule. libretexts.org The IR spectrum shows absorption bands at specific wavenumbers corresponding to the vibrational frequencies of different chemical bonds. youtube.com For this compound, the key functional groups include the amide carbonyl (C=O), the ether C-O linkage, the aromatic C=C bonds, and the C-N bonds of the piperazine ring.

The carbonyl group (C=O) of the amide is one of the most readily identifiable absorptions due to its strong intensity, typically appearing in the range of 1670-1780 cm⁻¹. pressbooks.publibretexts.org The presence of a sharp, intense peak in this region is a strong indicator of the ethanone moiety. Other characteristic peaks, such as those for C-O stretching and C-N stretching, further confirm the molecular structure.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|---|

| Amide | C=O stretch | ~1670 - 1690 | Strong, Sharp |

| Ether | C-O stretch (Aryl-O) | ~1200 - 1250 | Strong |

| Aromatic Ring | C=C stretch | ~1450 - 1600 | Medium to Weak |

| Aromatic Ring | =C-H stretch | ~3010 - 3100 | Medium |

| Alkane | C-H stretch | ~2850 - 2960 | Medium |

X-ray Crystallography for Solid-State Structural Analysis

For piperazine derivatives, a key structural feature is the conformation of the six-membered piperazine ring. X-ray crystallographic studies consistently show that this ring adopts a stable chair conformation. nih.govnih.gov In the crystal structure of 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone, a related compound, the piperazine ring is confirmed to have a chair conformation. nih.gov Similarly, in 2-Chloro-1-[4-(2,4-difluorobenzyl)piperazin-1-yl]ethanone, the piperazine ring is in a chair conformation with its substituents in equatorial positions to minimize steric hindrance. nih.gov The analysis also reveals precise data on the dihedral angles between different planar parts of the molecule. For example, the dihedral angle between the piperazine ring and the phenyl ring in a derivative was found to be 36.8 (2)°. nih.gov

Table 4: Selected Crystallographic Data for a Piperazine Derivative

| Parameter | 2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₁₅ClN₂O | nih.gov |

| Molecular Weight | 238.71 | nih.gov |

| Crystal System | Not specified | nih.gov |

The packing of molecules in a crystal is governed by a network of intermolecular interactions. rsc.org X-ray diffraction analysis allows for the detailed study of these forces, which include classical hydrogen bonds and weaker interactions like C-H···O and C-H···π interactions. In the crystal structure of 2-chloro-1-(4-phenylpiperazin-1-yl)ethanone, the molecular structure is stabilized by both inter- and intramolecular C-H···O interactions. nih.gov Furthermore, the crystal packing is influenced by C-H···π and π-π stacking interactions, with a measured centroid-centroid distance of 4.760 Å between phenyl rings. nih.gov In another example, 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone, molecules are linked into chains by O-H···O hydrogen bonds. nih.gov

Table 5: Intermolecular Interactions in Piperazine Derivative Crystals

| Interaction Type | Description | Compound Example | Reference |

|---|---|---|---|

| O-H···O Hydrogen Bond | Links molecules into chains via hydroxyl and carbonyl oxygen atoms. | 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone | nih.gov |

| C-H···O Interaction | Stabilizes the molecular structure through weak hydrogen bonds. | 2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone | nih.gov |

| C-H···π Interaction | Involves a C-H bond interacting with the π-system of an aromatic ring. | 2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone | nih.gov |

Mechanistic Insights and Biological Activity Profiling of 2 Phenoxy 1 Piperazin 1 Yl Ethanone Analogues

In Vitro Biological Activity Studies

In vitro studies are fundamental in characterizing the pharmacological profile of novel compounds. For the analogues of 2-phenoxy-1-piperazin-1-yl-ethanone, these studies have spanned a wide range of biological targets and pathways, revealing a diverse and promising activity profile.

The ability of a compound to selectively inhibit specific enzymes is a cornerstone of modern drug discovery. Analogues of this compound have been investigated for their inhibitory potential against several key enzymes implicated in various diseases.

Molecular docking studies have been employed to predict the mechanism of action for some piperazine (B1678402) derivatives. For instance, investigations into their antifungal activity have focused on enzymes like Candida albicans CYP51 and dihydrofolate reductase, confirming the experimental findings. nih.gov

The interaction of a compound with specific receptors is a key determinant of its pharmacological effect. Analogues of this compound have been evaluated for their ability to bind to various receptors, particularly those in the central nervous system.

Radioligand binding assays have been instrumental in determining the affinity of these compounds for specific receptor subtypes. For example, new 2-(methoxyphenyl)piperazine derivatives were assessed for their affinity to 5-HT1A serotonin (B10506) receptors. nih.gov These studies revealed that the length of the alkyl chain and the nature of the amide group significantly influence binding affinity. nih.gov Specifically, a four-carbon chain was found to be optimal for derivatives with a heteroaryl amide group, while a two-methylene chain was preferred for those with a cycloalkyl moiety. nih.gov

Further research into multi-target ligands for dopamine (B1211576) (D2) and serotonin (5-HT1A, 5-HT2A) receptors has been conducted on compounds based on indazole and piperazine scaffolds. nih.gov The affinity of these compounds for their target receptors was confirmed through radioligand binding assays, with subsequent functional assays determining their efficacy. nih.gov

Cell-based assays provide a more holistic view of a compound's biological effects within a cellular context. Analogues of this compound have been the subject of numerous studies to evaluate their impact on critical cellular processes such as apoptosis, oxidative stress, and cell viability.

Several studies have highlighted the pro-apoptotic and anti-proliferative effects of piperazine derivatives in cancer cells. For example, 1-phenylpiperazine (B188723) combined with 2-azetidinone derivatives were shown to induce apoptosis in human cervical cancer (HeLa) cells. nih.govresearchgate.net One particular compound, N-(3-chloro-2-(3-nitrophenyl)-4-oxoazetidin-1-yl)-2-(4-phenylpiperazin-1-yl) acetamide (B32628) (5e), was found to significantly inhibit HeLa cell growth in a concentration-dependent manner, with an IC50 value of 29.44 ± 1.46 µg/ml. nih.govresearchgate.net The induction of apoptosis was confirmed by observing morphological changes, suppression of colony formation, and inhibition of cell migration. nih.govresearchgate.net

The mechanism of apoptosis induction often involves the generation of oxidative stress. The aforementioned study on compound 5e demonstrated that it caused an increase in intracellular reactive oxygen species (ROS), leading to a decrease in mitochondrial membrane potential, indicating that the apoptosis was mediated through the mitochondrial pathway. researchgate.net Another novel piperazine derivative was also found to potently induce caspase-dependent apoptosis in cancer cells by inhibiting multiple signaling pathways, including the PI3K/AKT, Src family kinases, and BCR-ABL pathways. researchgate.net This compound effectively inhibited cancer cell proliferation with GI50 values ranging from 0.06 to 0.16 μM. researchgate.net

Furthermore, the piperazine derivative 1,4-bis-(4-(1H-benzo[d]imidazol-2-yl-phenyl)) piperazine (BIPP) was shown to induce dose-responsive apoptotic cell death in U937 leukemia cells through intrinsic mechanisms. e-century.us The maximum effect was observed at a concentration of 12.8µM and was characterized by altered annexin-V binding, caspase activation, loss of mitochondrial membrane potential, and cytochrome c release. e-century.us

The natural alkaloid piperine (B192125), which contains a piperidine (B6355638) ring, has also been shown to reduce cell viability and induce apoptosis in various colorectal cancer cell lines. nih.gov This effect is linked to the generation of oxidative stress and the regulation of the PI3K/Akt and MAPK signaling pathways. nih.gov

Here is an interactive table summarizing the effects of various this compound analogues on cell viability:

| Compound | Cell Line | Effect | IC50/GI50 Value |

| N-(3-chloro-2-(3-nitrophenyl)-4-oxoazetidin-1-yl)-2-(4-phenylpiperazin-1-yl) acetamide (5e) | HeLa | Inhibition of cell growth | 29.44 ± 1.46 µg/ml nih.govresearchgate.net |

| Novel Piperazine Derivative | Multiple Cancer Cell Lines | Inhibition of cell proliferation | 0.06 - 0.16 μM researchgate.net |

| 1,4-bis-(4-(1H-benzo[d]imidazol-2-yl-phenyl)) piperazine (BIPP) | U937 Leukemia | Induction of apoptosis | 12.8 µM e-century.us |

| Piperine | DLD-1, SW480, HT-29, Caco-2 | Reduced cell viability | Not specified |

The rise of antibiotic resistance has spurred the search for new antimicrobial agents. Analogues of this compound have demonstrated promising activity against a range of bacterial and fungal pathogens.

A study on 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) revealed its potent antimicrobial activity against Staphylococcus epidermidis, Staphylococcus aureus, and methicillin-resistant S. aureus (MRSA). nih.gov The minimum inhibitory concentrations (MICs) were found to be 2.5 ± 2.2 μg/mL, 2.5 ± 0.0 μg/mL, and 6.7 ± 2.9 μg/mL, respectively. nih.gov The study suggested that the positive ionic form of PNT facilitates its entry into microbial cells, which generally have a net negative charge. nih.gov

Another study focused on new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides. nih.gov Compound 3k from this series was identified as the most potent antibacterial agent, with Listeria monocytogenes being the most sensitive bacterium and Staphylococcus aureus the most resistant. nih.gov Notably, compounds 3d, 3g, and 3k were more potent than ampicillin (B1664943) against MRSA. nih.gov Compound 3d also showed better activity than ampicillin against Pseudomonas aeruginosa, while 3g was more effective against Escherichia coli. nih.gov The same study found that compound 3k also exhibited the best antifungal activity, with Trichoderma viride being the most sensitive fungus and Aspergillus fumigatus the most resistant. nih.gov

Furthermore, a series of substituted piperazine salts were synthesized and tested for their antimicrobial activity against Escherichia coli and Bacillus subtilis. researchgate.net The study concluded that the presence of an electronegative group was crucial for the desired biological effect. researchgate.net Similarly, a study on 1,2-benzothiazine derivatives showed that several compounds were active against the Gram-positive bacteria Bacillus subtilis and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 25 to 600 µg/mL. researchgate.net

Below is an interactive table summarizing the antimicrobial activity of various this compound analogues:

| Compound/Derivative | Target Organism | Activity | MIC/MBC (µg/mL) |

| 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) | S. epidermidis | Bacteriostatic/Bactericidal | MIC: 2.5 ± 2.2, MBC: 1.25 nih.gov |

| S. aureus | Bacteriostatic/Bactericidal | MIC: 2.5 ± 0.0, MBC: 5.0 nih.gov | |

| MRSA | Bacteriostatic/Bactericidal | MIC: 6.7 ± 2.9, MBC: 10 nih.gov | |

| 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamide (3k) | L. monocytogenes | Antibacterial | Not specified |

| S. aureus | Antibacterial | Not specified | |

| T. viride | Antifungal | Not specified | |

| A. fumigatus | Antifungal | Not specified | |

| 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamide (3d) | MRSA | Antibacterial | More potent than ampicillin |

| P. aeruginosa | Antibacterial | Better than ampicillin | |

| 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamide (3g) | E. coli | Antibacterial | More efficient than ampicillin |

| 1,2-Benzothiazine Derivatives | B. subtilis, S. aureus | Antibacterial | MIC: 25-600 |

The search for novel antiviral agents is a critical area of pharmaceutical research. Some analogues of this compound have been evaluated for their potential to inhibit viral replication.

One study investigated the antiviral activity of 2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(alkyl, aryl)hydrazine-1-carbothioamides against the Yellow Fever Virus (YFV). nuph.edu.ua The results indicated that most of the synthesized compounds exhibited inhibitory activity against YFV at concentrations of ≤10 μg/mL, with the most active substances having an EC90 in the range of 0.06 – 2.2 μg/mL. nuph.edu.ua The study also highlighted that the presence of an alkyl substituent in the ortho-position of the N-aryl fragment was crucial for effective inhibition of YFV growth. nuph.edu.ua

Additionally, phenoxazine-based nucleoside analogs have been synthesized and evaluated for their antiviral activity against a broad panel of RNA and DNA viruses. nih.gov Some of these compounds showed promising inhibition of SARS-CoV-2 reproduction with EC50 values in the low micromolar range. nih.gov

Chronic inflammation and oxidative stress are implicated in the pathogenesis of numerous diseases. Consequently, compounds with anti-inflammatory and antioxidant properties are of significant interest.

The antioxidant properties of 1-(phenoxyethyl)-piperazine derivatives were investigated in vitro using human venous blood samples. nih.gov The study measured the ferric reducing ability of plasma (FRAP) and the activities of superoxide (B77818) dismutase (SOD) and catalase (CAT). nih.gov The most promising compounds were 1-[(4-methyl)- and 1-[(2,6-dimethyl)-phenoxyethyl]-piperazine derivatives, which increased SOD activity and total antioxidant capacity (TAC). nih.gov Conversely, the addition of a chlorine atom to the methyl-phenoxy moiety was found to decrease the antioxidant properties of the compounds. nih.gov

Antiproliferative Activity against Cancer Cell Lines

Analogues of this compound have been the subject of extensive investigation for their potential as antiproliferative agents against a variety of human cancer cell lines. Research has demonstrated that modifications to the phenoxy, piperazine, and ethanone (B97240) components of the scaffold can lead to compounds with significant cytotoxic activity.

A novel series of 4-substituted-piperazine-1-carbodithioate derivatives of 2,4-diaminoquinazoline were synthesized and evaluated for their antiproliferative effects. Many of these compounds exhibited a broad spectrum of activity, with IC50 values in the low micromolar range against lung (A549), breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colorectal cancer (HT29, HCT-116) cell lines. nih.gov Specifically, compounds designated as 8f, 8m, and 8q were identified as particularly active, with IC50 values ranging from 1.47 to 4.68 μM across the tested cell lines. nih.gov Further mechanistic studies on these compounds indicated that their mode of action involves the induction of DNA damage and activation of the G2/M cell cycle checkpoint in HCT-116 cells, while showing weak inhibition of dihydrofolate reductase and no activity against thymidylate synthase. nih.gov

In another study, a series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were synthesized and assessed for their antiproliferative activity against four human cancer cell lines: K562, Colo-205, MDA-MB 231, and IMR-32. nih.gov Among the synthesized compounds, 6d, 6e, and 6i demonstrated notable activity against all cell lines except K562. nih.gov

Furthermore, novel 4-(piperazin-1-yl)quinolin-2(1H)-one derivatives bearing thiazole (B1198619) moieties have been developed and shown to possess antiproliferative properties. nih.gov A dihalogenated derivative, in particular, exhibited potent cytotoxic activity against the T-47D breast cancer cell line with an IC50 of 2.73 ± 0.16 µM. nih.gov The mechanism of action for some of these compounds was linked to the inhibition of VEGFR-2, a key receptor in angiogenesis. nih.gov

The following table summarizes the antiproliferative activity of selected this compound analogues and related piperazine derivatives against various cancer cell lines.

Antiproliferative Activity of this compound Analogues and Related Piperazine Derivatives

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 4-Substituted-piperazine-1-carbodithioate of 2,4-diaminoquinazoline (8f) | A549, MCF-7, HeLa, HT29, HCT-116 | 1.58 - 2.27 | nih.gov |

| 4-Substituted-piperazine-1-carbodithioate of 2,4-diaminoquinazoline (8m) | A549, MCF-7, HeLa, HT29, HCT-116 | 1.84 - 3.27 | nih.gov |

| 4-Substituted-piperazine-1-carbodithioate of 2,4-diaminoquinazoline (8q) | A549, MCF-7, HeLa, HT29, HCT-116 | 1.47 - 4.68 | nih.gov |

| 2-Methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one (6d, 6e, 6i) | Colo-205, MDA-MB 231, IMR-32 | Good activity | nih.gov |

| Dihalogenated 4-(piperazin-1-yl)quinolin-2(1H)-one bearing a thiazole | T-47D (Breast) | 2.73 ± 0.16 | nih.gov |

| 2-Aryl benzimidazole-4,7-dione derivative (7g, 7h) | P388, SNU-16 | More potent than mitomycin C | psu.edu |

| 2-Piperazinyl benzimidazole-4,7-dione derivative (16m) | P388, SNU-16 | More potent than mitomycin C | psu.edu |

Neuroprotective Potential Evaluation

The neuroprotective properties of compounds structurally related to this compound have been explored, particularly in the context of neurodegenerative diseases like Alzheimer's. Research into (4-ethyl-piperazin-1-yl)-phenylmethanone derivatives, which share a common piperazine-methanone substructure, has shown promising results. nih.gov

One such derivative, (4-Ethyl-piperaz-1-yl)-phenylmethanone, demonstrated significant neuroprotective effects against β-amyloid (Aβ1-42)-induced toxicity in neuronal cells. nih.gov This compound was also found to reverse the Aβ1-42-induced depletion of ATP, suggesting a mechanism of action that involves mitochondrial function. nih.gov Furthermore, it was observed that this derivative could inhibit the neurotoxic effects of glutamate (B1630785) on PC12 cells, indicating that its neuroprotective properties may be mediated, at least in part, through the modulation of glutamate-induced neurotoxicity. nih.gov These findings suggest that the (4-ethyl-piperaz-1-yl)-phenylmethanone scaffold could be a valuable lead structure for the development of novel therapeutic agents for Alzheimer's disease. nih.gov

Preclinical Pharmacological Investigations in Animal Models

In Vivo Efficacy Studies in Disease Models (e.g., Cerebral ischemia, tumor xenografts)

The in vivo efficacy of piperazine derivatives has been evaluated in various disease models, including tumor xenografts and cerebral ischemia.

In the realm of oncology, the antitumor activity of JS-K, an O2-aryl diazeniumdiolate containing a 4-(ethoxycarbonyl)piperazin-1-yl moiety, has been demonstrated in vivo. nih.gov This compound has shown carcinostatic effects in a rat liver cancer model and cytotoxic activity against human leukemia and prostate cancer xenografts in mice. nih.gov The in vivo antitumor potential of other compounds has also been assessed using xenograft models. For instance, studies involving the inoculation of cancer cells into athymic nude mice have been used to evaluate the ability of novel compounds to inhibit tumor growth, with tumor size and weight being key parameters measured. nih.govwikipedia.org

In the context of cerebral ischemia, while direct studies on this compound analogues are limited, research on structurally related compounds provides some insights. Piperine, a piperidine-containing natural product, has been investigated for its beneficial effects in a global cerebral ischemia/reperfusion model in rats. nih.gov Pre-treatment with piperine was found to attenuate brain injury by decreasing brain cytosolic calcium levels and serum lactate (B86563) dehydrogenase (LDH) activity. nih.gov In a middle cerebral artery occlusion (MCAO) rat model, piperine administration prior to ischemia resulted in a significant reduction in infarct volume and neuronal loss. nih.gov These neuroprotective effects in ischemia models are attributed to piperine's anti-inflammatory and antioxidant properties. nih.govnih.gov Another compound, Aloperine, has also shown protective effects against cerebral ischemia/reperfusion injury in rats by activating the PI3K/AKT signaling pathway. These studies on related compounds highlight the potential of piperazine-containing structures in mitigating ischemic brain damage, though further research on direct analogues of this compound is warranted.

Target Engagement and Occupancy Studies (e.g., CNS target occupancy)

Target engagement studies for analogues of this compound have focused on their interaction with various central nervous system (CNS) receptors, which is crucial for understanding their pharmacological effects.

Docking and molecular dynamics simulation studies have been employed to investigate the binding of these compounds to specific receptors. For example, a fluoroethylated analogue, 1-(4-(4-(2-fluoroethoxy)phenyl)piperazin-1-yl)ethanone (FEt-PPZ), was identified as a potential ligand for the sigma-1 receptor (σ1R), which is overexpressed in several types of cancer. nih.gov Docking studies indicated that FEt-PPZ has a strong affinity for σ1R, and molecular dynamics simulations suggested the formation of a stable ligand-receptor complex. nih.gov

The dopamine D2 receptor is a primary target for antipsychotic drugs. wikipedia.org The therapeutic efficacy of these drugs is often correlated with their occupancy of D2 receptors in the brain, with an optimal range of 65% to 80% for antipsychotic effects. nih.gov Above this range, the risk of extrapyramidal symptoms increases. nih.gov Structurally related arylpiperazine compounds have been developed as potent and subtype-selective D2 receptor biased partial agonists. wikipedia.org

The serotonin 5-HT2A receptor is another important target in the CNS. nih.gov It is involved in various physiological processes, and its modulation by ligands can lead to antipsychotic and antidepressant effects. nih.gov

Furthermore, dual-target ligands have been developed. For instance, ester analogues of (±)3-(4-(3-(bis(4-fluorophenyl)amino)propyl)piperazin-1-yl)-3-phenylpropan-1-ol have been synthesized and shown to have a high affinity for both the dopamine transporter (DAT) and the σ1 receptor.

Behavioral Studies Related to Pharmacological Effects (e.g., Antipsychotic activity)

The behavioral effects of piperazine derivatives have been investigated in animal models to assess their potential as therapeutic agents for neuropsychiatric disorders.

A series of 3-substituted 2-pyridinyl-1-piperazine derivatives have been evaluated for their potential antipsychotic activity. nih.gov The ability of these compounds to block apomorphine-induced stereotypy, a common screening test for antipsychotic potential, was found to be dependent on the electronic and lipophilic characteristics of the substituent on the pyridine (B92270) ring. nih.gov One compound from this series was further evaluated in a primate model of amphetamine-induced psychosis, and its selective action on A10 dopaminergic neurons in electrophysiological experiments suggested it could be an atypical antipsychotic with a favorable side-effect profile. nih.gov

In addition to antipsychotic-like effects, other CNS activities have been explored. A novel piperazine derivative, 2-(4-((1- phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethyl acetate (B1210297) (LQFM192), was assessed for its anxiolytic-like and antidepressant-like activities in mice using behavioral tests such as the elevated plus-maze and the forced swimming test. nih.gov The results indicated that this compound possesses both anxiolytic-like and antidepressant-like properties. nih.gov Further studies suggested that the anxiolytic-like effects are mediated by both the serotonergic system and the benzodiazepine (B76468) site of the GABAA receptor, while the antidepressant-like activity is mediated through the serotonergic system. nih.gov

Structure Activity Relationship Sar and Pharmacophore Development for 2 Phenoxy 1 Piperazin 1 Yl Ethanone Derivatives

Impact of Substituents on Biological Potency and Selectivity

The biological activity of 2-phenoxy-1-piperazin-1-yl-ethanone derivatives is profoundly influenced by the nature and position of substituents on its core moieties. Systematic modifications of the phenoxy ring, the piperazine (B1678402) system, and the ethanone (B97240) linker have provided valuable insights into the structural requirements for optimal potency and selectivity.

Role of Substitutions on the Phenoxy Moiety

The phenoxy moiety serves as a crucial interaction domain with biological targets. The introduction of various substituents on this aromatic ring can significantly modulate the compound's activity. For instance, in related series of phenoxy acetic acid derivatives, the nature and position of substituents on the phenoxy ring have been shown to be critical for their inhibitory efficacy against enzymes like cyclooxygenase-2 (COX-2). mdpi.com

In a study on phenoxyacetic acid derivatives, the introduction of a bromine atom at the para-position of the phenoxy ring resulted in a marked enhancement of inhibitory activity compared to their unsubstituted counterparts. mdpi.com This suggests that electron-withdrawing groups in this position can be beneficial for potency. While direct data on this compound is limited, these findings from analogous structures provide a strong rationale for exploring similar substitutions on its phenoxy ring.

| Compound Series | Substitution on Phenoxy Ring | Observed Effect on Activity | Reference |

| Phenoxy Acetic Acid Derivatives | 4-Bromo | Enhanced inhibitory efficacy | mdpi.com |

| Phenoxy Acetic Acid Derivatives | Unsubstituted | Lower inhibitory efficacy | mdpi.com |

Table 1: Impact of Phenoxy Ring Substitution in Analogous Compound Series

Influence of Substitutions on the Piperazine Nitrogen and Ring System

The piperazine ring is a common scaffold in medicinal chemistry, valued for its ability to influence physicochemical properties and provide a vector for interacting with biological targets. nih.govnih.govnih.gov Substitutions on the N4-nitrogen of the piperazine ring are a key determinant of the biological activity and selectivity of this compound derivatives.

In a series of 1-(4-(substituted)piperazin-1-yl)-2-(phenylamino)ethanone derivatives, which share a similar core structure, the nature of the substituent on the piperazine nitrogen was found to be critical for their inhibitory activity against the falcipain-2 enzyme. nih.gov This highlights the importance of the N4-substituent in dictating the compound's interaction with the target's binding pocket.

Furthermore, studies on other arylpiperazine derivatives have consistently shown that the substituent on the second piperazine nitrogen plays a significant role in modulating affinity for various receptors. nih.govnih.gov For example, in a series of antipsychotic piperazine derivatives, modifications at this position led to significant changes in their receptor binding profiles. nih.gov

| Compound Series | Substitution on Piperazine Nitrogen | Observed Effect on Activity | Reference |

| 1-(4-(substituted)piperazin-1-yl)-2-(phenylamino)ethanone | Varied substituents | Critical for falcipain-2 inhibition | nih.gov |

| Antipsychotic piperazine derivatives | Varied substituents | Modulated receptor binding profiles | nih.gov |

Table 2: Influence of Piperazine Nitrogen Substitution in Related Compound Series

Effects of Linker Modifications and Ethanone Variations

The ethanone linker connecting the phenoxy and piperazine moieties is not merely a passive spacer but plays an active role in orienting the key pharmacophoric features. Modifications to this linker, such as altering its length or rigidity, can have a profound impact on biological activity.

While specific studies on ethanone variations in the this compound series are not extensively documented, research on related phenoxyalkylpiperazines has shown that the length of the alkyl chain spacer influences receptor affinity and selectivity. nih.gov For instance, varying the number of methylene (B1212753) units in the linker of dopamine (B1211576) D3 receptor ligands affected their binding potency. nih.gov This suggests that the two-carbon ethanone linker in the title compound is likely an optimal or near-optimal length for certain biological targets, and any deviation could lead to a loss of activity.

Identification of Key Pharmacophoric Elements

A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For this compound derivatives, identifying these key elements is crucial for designing new, more potent, and selective analogs.

Steric and Electronic Contributions of Molecular Fragments

The piperazine ring, typically protonated at physiological pH, provides a key basic center that can engage in ionic interactions or hydrogen bonding with acidic residues in the binding site. The steric bulk of substituents on both the phenoxy and piperazine rings must be carefully considered to ensure a proper fit within the target's binding pocket. nih.gov

Hydrogen Bonding Capacity and Lipophilicity Considerations

Hydrogen bonds are critical for the specific recognition between a ligand and its receptor. The this compound scaffold possesses several potential hydrogen bond acceptors, including the ether oxygen of the phenoxy group and the carbonyl oxygen of the ethanone linker. The nitrogen atoms of the piperazine ring can also act as hydrogen bond acceptors, and the N4-protonated form can act as a hydrogen bond donor. nih.govresearchbib.com The ability to form these specific interactions is often a hallmark of potent and selective ligands.

Ligand Efficiency and Optimization Strategies in SAR Studies

In the contemporary landscape of drug discovery, the optimization of a lead compound is a multifaceted challenge that extends beyond the singular goal of enhancing potency. nih.gov It is imperative to concurrently refine a molecule's physicochemical properties to ensure favorable absorption, distribution, metabolism, and excretion (ADME). nih.govdntb.gov.ua To navigate this complex process, medicinal chemists increasingly rely on a set of calculated metrics known as efficiency indices. nih.gov These tools, particularly Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE), provide a quantitative framework for assessing the quality of a compound and guiding its evolution from a preliminary hit to a viable drug candidate. sciforschenonline.org They are instrumental in the structure-activity relationship (SAR) studies of scaffolds like this compound, ensuring that gains in biological activity are achieved in an efficient and balanced manner.

The Concept of Ligand Efficiency (LE)

Ligand Efficiency (LE) has emerged as a critical metric in the initial stages of drug discovery, especially in fragment-based approaches. csmres.co.uk It is most commonly defined as the ratio of the free energy of binding to the number of non-hydrogen (heavy) atoms in the ligand. nih.govnih.gov This metric normalizes binding affinity for molecular size, offering insight into the quality of the interaction between a ligand and its target protein. nih.gov A high LE value suggests that a compound achieves its potency through an optimal and efficient fit, making it a more promising starting point for optimization. csmres.co.uk Conversely, a low LE might indicate that the affinity is primarily driven by a large number of contacts, which can be a less desirable trait. During the optimization process, a key strategy is to maintain an LE value of at least 0.3 kcal/mol per heavy atom. sciforschenonline.orgcsmres.co.uk

Lipophilic Ligand Efficiency (LLE) in Optimization

While LE is valuable, it does not account for a critical property: lipophilicity. An increase in a compound's affinity is often achieved by adding lipophilic groups. csmres.co.uk However, excessive lipophilicity is linked to a host of problems, including poor solubility, metabolic instability, and off-target toxicity. sciforschenonline.org Lipophilic Ligand Efficiency (LLE), also referred to as Lipophilic Efficiency (LipE), addresses this by relating a compound's potency to its lipophilicity, typically calculated as the difference between pKi (or pIC50) and logP (or logD). nih.govyoutube.com

The core challenge in lead optimization is to increase potency without a concurrent, detrimental increase in lipophilicity. csmres.co.uknih.gov LLE serves as an excellent guide for this task. An increasing LLE during an optimization campaign indicates that potency is being improved more significantly than lipophilicity, which is a hallmark of a successful strategy. sciforschenonline.org Generally, an LLE value between 5 and 7 is considered optimal for a promising drug candidate. sciforschenonline.orgcsmres.co.uk

Application in Optimizing Piperazine-Based Scaffolds

While specific SAR data focusing on the ligand efficiency of this compound is not extensively published, the principles can be effectively illustrated using studies on structurally related compounds, such as benzophenone-based P-glycoprotein (P-gp) inhibitors that also feature phenoxy and piperazine-like moieties. nih.gov

In a study of these inhibitors, researchers synthesized a series of derivatives and analyzed their SAR profiles, including calculations for LE and LipE, to identify the most promising candidates. nih.gov The data reveals how structural modifications impact these crucial efficiency metrics.

Table 1: Physicochemical and Efficiency Data for Selected P-gp Inhibitors

| Compound | pIC50 | cLogP | Heavy Atoms | Ligand Efficiency (LE) | Lipophilic Efficiency (LipE) |

| GPV062 | 6.51 | 3.43 | 29 | 0.31 | 3.08 |

| Dimer 23 | 7.49 | 4.41 | 48 | 0.22 | 3.08 |

| Compound A | 5.90 | 2.66 | 35 | 0.23 | 3.24 |

| Compound B | 6.25 | 15.09 | 79 | 0.11 | -8.84 |

| Compound C | 7.01 | 3.93 | 43 | 0.22 | 3.08 |

This table is generated based on data presented in a study on benzophenone-type inhibitors of P-glycoprotein and is intended to illustrate the application of ligand efficiency metrics. nih.gov Compound names are generalized for illustrative purposes.

From the data, it is evident that simply increasing size and lipophilicity does not guarantee a better compound. For instance, Compound B shows a dramatic increase in lipophilicity (cLogP = 15.09), resulting in a very poor LipE of -8.84, highlighting a suboptimal optimization path. nih.gov In contrast, compounds like GPV062 and Dimer 23 exhibit more balanced profiles with LipE values slightly above 3. nih.gov

Optimization strategies for piperazine derivatives often involve modifying substituents on the aromatic rings or the piperazine core itself. nih.gov For example, in the development of novel piperazine derivatives as radioprotective agents, structural optimization led to compounds with enhanced efficacy and improved safety profiles compared to existing agents. nih.gov Such strategies are guided by the principle of maximizing desired interactions with the biological target while maintaining physicochemical properties within an acceptable range, a process greatly aided by the calculation of LE and LLE. The ultimate goal is to achieve a potent, selective, and drug-like molecule.

Computational Chemistry and Molecular Modeling of 2 Phenoxy 1 Piperazin 1 Yl Ethanone and Its Interactions

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand how a ligand, such as 2-Phenoxy-1-piperazin-1-yl-ethanone, might interact with a protein target at the atomic level.

Based on the structural features of this compound, several potential biological targets can be hypothesized. The piperazine (B1678402) scaffold is a common motif in many biologically active compounds, including inhibitors of enzymes like Poly(ADP-ribose) polymerase-1 (PARP1) and Cyclooxygenase-2 (COX-2). nih.govbionaturajournal.com

Interaction with COX-2: The phenoxy group of the compound could potentially bind within the hydrophobic pocket of the COX-2 active site. Studies on other COX-2 inhibitors have shown that moieties like the phenoxy group can form π–π stacking interactions with aromatic residues such as Trp373 and hydrophobic interactions with residues like Leu338 or Tyr371. nih.gov The piperazin-1-yl-ethanone portion could orient itself to interact with other key residues at the entrance or within the active site channel. For instance, in some phenylpiperazine derivatives, the piperazine nitrogen has been shown to act as a nucleophile, potentially engaging in interactions with electrophilic sites within the enzyme. evitachem.com

Interaction with PARP1: The piperazine moiety is a known fragment in several PARP1 inhibitors. nih.gov In docking studies of piperazine-based PARP1 inhibitors, the piperazine ring often positions itself to form crucial hydrogen bonds and van der Waals interactions within the nicotinamide (B372718) binding pocket. The phenoxy-ethanone tail of this compound would likely extend into the active site, where the carbonyl oxygen could act as a hydrogen bond acceptor, a common feature in the binding of many PARP1 inhibitors. nih.govnih.gov

The binding affinity, often expressed as a binding energy (in kcal/mol), is a measure of the strength of the interaction between the ligand and its target. Lower binding energies typically indicate a more stable complex and a higher affinity.

While no specific binding affinity data exists for this compound, we can refer to data for analogous compounds to provide a theoretical framework. For example, molecular docking studies of various piperazine derivatives against PARP1 have reported binding energies in the range of -7 to -9 kcal/mol. nih.gov Similarly, certain phenylpiperazine derivatives designed as COX-2 inhibitors have shown favorable binding energies in computational studies. nih.gov

The interaction energy is a component of the total binding energy and can be broken down into contributions from different types of interactions, such as electrostatic, van der Waals, and hydrogen bonding. A detailed analysis of these energies would reveal the key driving forces for the binding of this compound to its potential targets.

Table 1: Hypothetical Interaction Energy Components for this compound with a Target Protein

| Interaction Type | Potential Contribution |

| Electrostatic | Moderate |

| Van der Waals | High |

| Hydrogen Bonding | Moderate |

| Pi-Pi Stacking | Moderate |

This table is illustrative and based on the expected interactions of the compound's functional groups.

Identifying the key amino acid residues in the binding site that interact with the ligand is a critical outcome of molecular docking studies. These residues are essential for the stability of the protein-ligand complex and can be targets for future drug optimization.

For COX-2: Based on studies of other inhibitors, key residues for the interaction of a phenoxy-piperazine compound could include Val523, which is unique to the COX-2 active site and provides access to a side pocket, as well as Arg120, Tyr355, and Ser530, which are known to be important for the binding of various NSAIDs. nih.govnih.gov

For PARP1: The binding of piperazine-containing inhibitors to PARP1 often involves interactions with key residues such as Gly863, Ser904, and Tyr907 in the nicotinamide-binding domain. nih.govnih.gov The phenoxy group could potentially interact with hydrophobic residues deeper within the binding pocket.

Table 2: Potential Key Residue Interactions for this compound

| Target Protein | Potential Interacting Residues | Type of Interaction |

| COX-2 | Trp373, Tyr371 | Pi-Pi Stacking, Hydrophobic |

| Val523, Leu338 | Hydrophobic | |

| Arg120, Ser530 | Hydrogen Bonding | |

| PARP1 | Gly863, Ser904 | Hydrogen Bonding |

| Tyr907 | Pi-Pi Stacking | |

| Hydrophobic Pocket | Van der Waals |

This table presents a hypothetical scenario based on the analysis of similar ligand-protein complexes.

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. DFT calculations can provide valuable insights into the intrinsic properties of a molecule like this compound.

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, its most stable conformation. For a flexible molecule like this compound, with several rotatable bonds, conformational analysis is crucial to identify the most likely three-dimensional structures it will adopt.

DFT calculations would allow for the determination of bond lengths, bond angles, and dihedral angles of the most stable conformer. This information is fundamental for understanding its shape and how it might fit into a protein's binding site. For instance, the relative orientation of the phenoxy ring and the piperazine ring would be a key determinant of its biological activity.

An electrostatic potential (ESP) map is a visual representation of the charge distribution in a molecule. It is plotted on the molecule's surface and uses a color scale to indicate regions of positive, negative, and neutral potential.

Red regions indicate a negative electrostatic potential, typically associated with lone pairs of electrons on electronegative atoms like oxygen and nitrogen. For this compound, the carbonyl oxygen of the ethanone (B97240) group and the ether oxygen of the phenoxy group would be expected to be regions of high negative potential.

Blue regions indicate a positive electrostatic potential, usually found around hydrogen atoms attached to electronegative atoms. The N-H proton of the piperazine ring would be a site of positive potential.

Green regions represent a neutral or near-neutral potential, often corresponding to the nonpolar parts of the molecule, such as the phenyl ring.

The ESP map of this compound would be invaluable for predicting its intermolecular interactions. Regions of negative potential are likely to act as hydrogen bond acceptors, while regions of positive potential can act as hydrogen bond donors. This information complements molecular docking studies by providing a rationale for the observed binding modes and interactions.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

In a hypothetical NBO analysis of this compound interacting with a biological target, key interactions would be quantified by the second-order perturbation energy, E(2). This value represents the stabilization energy of an interaction between a donor and an acceptor orbital. For instance, a hydrogen bond between the carbonyl oxygen of the ethanone group and a hydrogen bond donor on a receptor would be characterized by the interaction between the lone pair (LP) of the oxygen atom and the antibonding orbital (σ*) of the donor's X-H bond (where X is O or N).

Table 1: Hypothetical NBO Analysis of Intermolecular Interactions for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (O) of C=O | σ* (H-N) of Receptor | > 5.0 | Strong Hydrogen Bond |

| LP (N) of Piperazine | σ* (H-O) of Receptor | 2.0 - 5.0 | Moderate Hydrogen Bond |

| LP (O) of Phenoxy | σ* (H-N) of Receptor | 0.5 - 2.0 | Weak Hydrogen Bond |